Field: Organic Chemistry
Summary: The compound 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine was synthesized from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide.
Results: The title compound was successfully synthesized and characterized by 1H-NMR and 13C-NMR spectroscopy.
Field: Medicinal Chemistry
Summary: The compound 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine was synthesized.
Field: Supramolecular Chemistry
Summary: Compounds similar to “4,5,6,7-Tetrahydro-1,2-benzoxazol-3-amine” have been used in the creation of fluorescent materials and building blocks in supramolecular chemistry.
Summary: Research in this direction has given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor.
Field: Biological Activity
Summary: Derivatives of similar compounds are known to possess antitumor, antifungal, antimicrobial activity, dopaminergic effect, promote cholesterol reduction and can be used as a mitotic motor protein modulator.
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine is a heterocyclic organic compound characterized by a fused isoxazole and benzene ring structure. Its molecular formula is and it has a molecular weight of approximately 138.17 g/mol. This compound features a nitrogen atom in the isoxazole ring and an amine group at the 3-position, which contributes to its potential biological activities and chemical reactivity .
The reactivity of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine can be attributed to its functional groups. Typical reactions include:
These reactions are significant for synthesizing more complex molecules in medicinal chemistry.
Research indicates that 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine possesses various biological activities. It has been studied for its potential:
These properties make it a candidate for therapeutic applications in treating infections and cancer.
Several methods have been developed for synthesizing 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine:
The applications of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine span various fields:
Interaction studies of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine focus on its binding affinity to various biological targets. These studies reveal:
Such interactions are critical for understanding its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine | Contains a methyl group at the nitrogen position | Enhanced lipophilicity compared to the parent compound |
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol | Hydroxyl group instead of an amine group | Potentially different biological activity due to hydroxyl substitution |
3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine | Phenyl group attached to the isoxazole ring | May exhibit distinct pharmacological properties due to phenyl substitution |
The uniqueness of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine lies in its specific substitution pattern and fused ring system. This configuration influences its biological activity and chemical reactivity compared to similar compounds. Its ability to interact with multiple biological targets makes it a valuable compound in medicinal chemistry research.